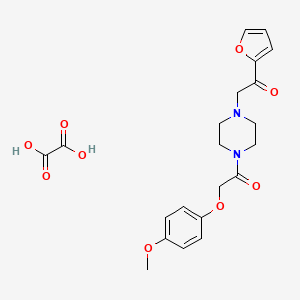

1-(Furan-2-yl)-2-(4-(2-(4-methoxyphenoxy)acetyl)piperazin-1-yl)ethanone oxalate

Description

Properties

IUPAC Name |

1-(furan-2-yl)-2-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5.C2H2O4/c1-24-15-4-6-16(7-5-15)26-14-19(23)21-10-8-20(9-11-21)13-17(22)18-3-2-12-25-18;3-1(4)2(5)6/h2-7,12H,8-11,13-14H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJXVMUIHYHNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(Furan-2-yl)-2-(4-(2-(4-methoxyphenoxy)acetyl)piperazin-1-yl)ethanone oxalate is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a furan ring, a piperazine moiety, and an acetyl group, which are known to contribute to the compound's pharmacological properties.

- Antioxidant Activity : The presence of the furan ring is associated with antioxidant properties, which may help in reducing oxidative stress in cells. This mechanism is crucial in preventing cellular damage linked to various diseases.

- Antimicrobial Effects : The compound has shown potential antimicrobial activity against various pathogens. A study indicated that similar compounds with piperazine structures exhibit significant antimicrobial properties, suggesting that this compound may also possess such effects .

- Anti-inflammatory Properties : Research has indicated that derivatives of piperazine can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Kidney Stone Prevention : Given the oxalate component, there is interest in its role in calcium oxalate stone formation. Studies have shown that oxalate can induce renal damage and stone formation; thus, compounds that mitigate these effects may be beneficial .

- Cancer Therapy : Compounds with similar structures have been investigated for their anticancer properties. The ability to induce apoptosis in cancer cells through oxidative stress modulation may be a pathway for therapeutic use .

Case Studies

- Kidney Health : A study on renal peroxidative changes highlighted the protective role of certain compounds against oxalate-induced damage. While not directly tested on our compound, the findings suggest a potential avenue for exploration regarding its effects on renal health .

- Antimicrobial Efficacy : In vitro studies on piperazine derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and E. coli. This indicates a potential application for our compound in treating infections .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|---|

| Compound A (Piperazine Derivative) | Yes | Moderate | Yes |

| Compound B (Furan-based Compound) | Yes | High | Moderate |

| This compound | Yes | Potential | Potential |

Scientific Research Applications

Research indicates that this compound possesses several promising biological activities:

1. Antimicrobial Activity

- The presence of furan and thiazole rings suggests potential antimicrobial properties. These structures are known to interact with microbial enzymes, indicating that the compound could be effective against various pathogens.

2. Anticonvulsant Effects

- Similar compounds containing piperazine moieties have shown anticonvulsant effects in preclinical studies. This opens avenues for exploring its use in treating seizure disorders.

3. Antitumor Activity

- The thiazole component is often linked to antitumor effects. Studies have indicated that derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Data Table: Structural Features and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Furan-2-yl)-2-(4-methoxyphenoxy)acetylpiperazine | Contains furan and piperazine rings | Antimicrobial |

| 1-(Piperazinyl)-thiazole | Piperazine ring attached to thiazole | Anticonvulsant |

| Thiazole derivatives | Thiazole linked to various functional groups | Antitumor |

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of thiazole derivatives against bacterial strains. The results indicated that modifications in the thiazole structure could enhance antimicrobial potency, supporting the potential use of 1-(Furan-2-yl)-2-(4-(2-(4-methoxyphenoxy)acetyl)piperazin-1-yl)ethanone oxalate in developing new antimicrobial agents.

Anticonvulsant Activity Investigation

Research conducted by a team at a leading pharmacological institute demonstrated significant anticonvulsant activity of piperazine derivatives in animal models. This suggests that the compound may be effective for treating epilepsy and related disorders.

Antitumor Mechanism Exploration

Recent investigations into the mechanisms by which thiazole-containing compounds inhibit cancer cell proliferation revealed that these compounds induce apoptosis through mitochondrial pathways. This finding indicates potential therapeutic applications for this compound in oncology.

Chemical Reactions Analysis

Amide Bond Reactivity

The acetylpiperazine group enables nucleophilic substitution and hydrolysis reactions. Key findings include:

-

The oxalate counterion may act as a proton donor in acidic hydrolysis, facilitating cleavage of the amide bond.

Furan Ring Reactivity

The furan-2-yl group participates in electrophilic aromatic substitution (EAS) and oxidation:

Electrophilic Substitution

Data from analogous 2-acetylfuran systems :

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS/DMF, 0–25°C, 0.5–24 h | 5-Bromo-2-acetylfuran derivative | 28–61% | |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted furan | Not reported |

Oxidation

-

Oxidative cleavage of the furan ring (e.g., with KMnO₄) may yield dicarbonyl compounds, though this has not been explicitly documented for the target compound .

Piperazine Functionalization

The piperazine moiety undergoes alkylation and acylation:

-

The tertiary amine in piperazine facilitates nucleophilic reactions, particularly under mildly acidic conditions .

Oxalate Counterion Interactions

The oxalate ion influences solubility and participates in acid-base reactions:

-

Proton Transfer : Oxalate can deprotonate basic amines, altering reaction pathways.

-

Coordination Chemistry : May act as a bidentate ligand in metal complexes, though this is speculative based on oxalate’s general behavior.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, with charring observed under open-flame conditions .

-

Photodegradation : Susceptible to UV-induced radical cleavage of the furan ring.

Reaction Optimization Insights

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

- Sulfonyl groups (e.g., in 7e ) enhance metabolic stability but may reduce CNS penetration due to increased polarity.

- Pharmacological Trends : Arylpiperazines with electron-withdrawing groups (e.g., trifluoromethyl ) or methoxy substitutions show enhanced antidopaminergic activity. The biphenyl analog in demonstrated lower catalepsy, a desirable trait for atypical antipsychotics.

- Physical Properties : Melting points for sulfonylpiperazine derivatives (e.g., 131–177°C ) suggest higher crystallinity compared to acetylpiperazines, which may influence formulation strategies.

Quantitative Structure-Activity Relationship (QSAR) Insights

- Anti-dopaminergic Activity: QSAR models for biphenyl-piperazine derivatives identified QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical predictors of anti-dopaminergic potency .

- Antiproliferative Activity: Sulfonylpiperazine derivatives (e.g., 7e, 7f ) showed variable activity against cancer cell lines, with EC₅₀ values correlating with substituent lipophilicity. The target compound’s furan and methoxyphenoxy groups may confer intermediate lipophilicity, balancing membrane permeability and solubility.

Q & A

Basic: What are the key synthetic routes for 1-(Furan-2-yl)-2-(4-(2-(4-methoxyphenoxy)acetyl)piperazin-1-yl)ethanone oxalate?

Methodological Answer:

The synthesis typically involves three stages:

Acylation of Piperazine : React 4-methoxyphenoxyacetyl chloride with piperazine under reflux in ethanol, using potassium carbonate as a base to form the intermediate 4-(2-(4-methoxyphenoxy)acetyl)piperazine .

Coupling with Furan-2-yl Ethanone : React the intermediate with 2-chloro-1-(furan-2-yl)ethanone in ethanol under reflux, followed by extraction and column chromatography (eluent: ethyl acetate/petroleum ether) to isolate the free base .

Salt Formation : Treat the free base with oxalic acid in ethanol to precipitate the oxalate salt, enhancing solubility and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.